molecular formula C17H13BrCl2O5 B271038 2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B271038
M. Wt: 448.1 g/mol
InChI Key: BHEWGDVMODFZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of various enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. Additionally, it has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate are still being studied. However, it has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. Additionally, it has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is its potent antitumor activity against various cancer cell lines. Additionally, it has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions that could be explored with regards to 2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One potential area of research is the development of more efficient synthesis methods that could improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, more research could be done to explore the mechanism of action of this compound and identify potential targets for drug development.
In conclusion, 2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry. Its potent antitumor activity and promising results in the treatment of Alzheimer's disease and Parkinson's disease make it an area of interest for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 2,4-dichlorobenzoyl chloride with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at room temperature.

Scientific Research Applications

2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Molecular Formula

C17H13BrCl2O5

Molecular Weight

448.1 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C17H13BrCl2O5/c18-14-8-4-9-13(17(23)25-15(9)14)12(8)16(22)24-5-11(21)7-2-1-6(19)3-10(7)20/h1-3,8-9,12-15H,4-5H2

InChI Key

BHEWGDVMODFZRE-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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